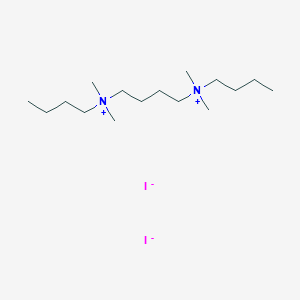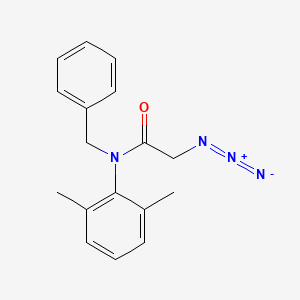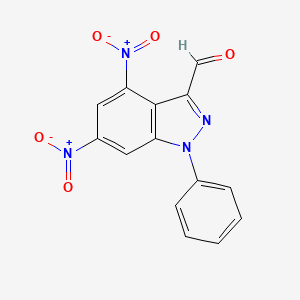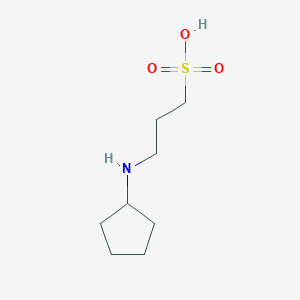
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is a quaternary ammonium compound. This compound is characterized by its two butyl groups and four methyl groups attached to the nitrogen atoms, forming a bis(aminium) structure. The diiodide indicates the presence of two iodide ions associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide typically involves the quaternization of N,N-dibutyl-N,N-dimethyl-1,4-butanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dibutyl-N,N-dimethyl-1,4-butanediamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for chloride substitution) and sodium bromide (for bromide substitution). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are carried out under controlled conditions to prevent over-oxidation or over-reduction.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound. Hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted quaternary ammonium salts.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the compound, such as N-oxides or secondary amines.
Hydrolysis: The major products are amines and alcohols derived from the breakdown of the quaternary ammonium structure.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure provides excellent surface-active properties.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide involves its interaction with cell membranes and proteins. The quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, altering their structure and function. This dual mechanism makes it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-Dibutyl-N~4~,N~4~-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-tetra(pyridin-4-yl)benzene-1,4-diamine
- N,N,N’,N’-tetraphenyl-1,4-phenylenediamine
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is unique due to its specific quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds. Additionally, its stability and ease of synthesis make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
825619-81-6 |
|---|---|
Molekularformel |
C16H38I2N2 |
Molekulargewicht |
512.30 g/mol |
IUPAC-Name |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C16H38N2.2HI/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KZGBDHSDMYJIBM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)


![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)



![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)

![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
